Trimethyl(methylselanyl)silane
Description
Trimethyl(methylselanyl)silane (Me$3$SiSeMe) is an organosilicon compound containing a selanyl (Se–) group bonded to a silicon atom. This compound combines the steric and electronic properties of the trimethylsilyl group with the nucleophilic and redox-active characteristics of selenium. The selanyl group may confer unique reactivity, such as enhanced radical stabilization or chalcogen bonding, distinguishing it from sulfur or oxygen analogs .
Properties
CAS No. |
34117-08-3 |
|---|---|
Molecular Formula |
C4H12SeSi |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
trimethyl(methylselanyl)silane |
InChI |
InChI=1S/C4H12SeSi/c1-5-6(2,3)4/h1-4H3 |
InChI Key |
ATJIICSPWASSHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(methylselanyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylselenol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(methylselanyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl(methylselanyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of organoselenium compounds, which are valuable intermediates in organic chemistry.
Materials Science: The compound can be used to modify surfaces and create functionalized materials with unique properties.
Biology and Medicine: Organoselenium compounds, including those derived from this compound, have shown potential as antioxidants and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of trimethyl(methylselanyl)silane involves the interaction of the methylselanyl group with various molecular targets. The selenium atom in the compound can participate in redox reactions, acting as an electron donor or acceptor. This property makes it useful in catalytic processes and as an antioxidant. The silicon atom can also form strong bonds with other elements, contributing to the stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Trimethylsilyl Compounds
Allyl Substituents
- Trimethyl(allyl)silane (e.g., trimethyl(2-phenylallyl)silane):
- Reactivity : Participates in silylium-catalyzed carbosilylation of ynamides, yielding regio- and stereoselective products (e.g., 60–96% yields in Scheme 2 of ).
- Advantage : Substituted allylsilanes (e.g., 2-methyl or 2-phenyl) outperform parent allyltrimethylsilane in catalytic reactions due to steric and electronic tuning .
Aromatic Substituents
- Trimethyl(phenylethynyl)silane :
- Trimethyl(phenyl)silane :
Halogenated Substituents
- Trimethyl(trichloromethyl)silane (CCl$_3$-TMS): Synthetic Utility: Enables one-pot synthesis of 2,2,2-trichloromethylcarbinols under mild conditions, avoiding strong bases (). Limitation: Handling challenges due to its instability, necessitating in situ generation .
Oxygen-Containing Substituents
- Trimethoxymethylsilane (CH$3$Si(OCH$3$)$_3$):
Phenoxy Substituents
- Trimethyl[5-methyl-2-(1-methylethyl)phenoxy]silane: Role in Biodesalination: Extracted from Chlorella vulgaris, this compound (8.30% peak area in GCMS) facilitates organic synthesis and derivatization . Comparison: Bulkier phenoxy silanes (e.g., tetramethylbutylphenoxy) dominate algal extracts (39.22% peak area), suggesting substituent size impacts biological interactions .
Data Tables
Table 1: Comparative Properties of Trimethylsilyl Derivatives
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